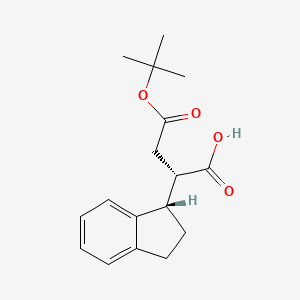
4-Methoxy-2,2,4-trimethylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,2,4-trimethylpentanal is an organic compound with the molecular formula C10H20O2 It is a branched aldehyde with a methoxy group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,2,4-trimethylpentanal can be achieved through several methods. One common approach involves the reaction of 2,2,4-trimethylpentanal with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both a solvent and a reactant.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2,2,4-trimethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used to replace the methoxy group under appropriate conditions.
Major Products Formed
Oxidation: 4-Methoxy-2,2,4-trimethylpentanoic acid.
Reduction: 4-Methoxy-2,2,4-trimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,2,4-trimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,2,4-trimethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group may also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentanal: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxy-2,2,4-trimethylpentane: Similar structure but lacks the aldehyde group, leading to different chemical properties.
2,2,4-Trimethylpentanoic acid: The oxidized form of 2,2,4-trimethylpentanal, with different chemical behavior.
Uniqueness
4-Methoxy-2,2,4-trimethylpentanal is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical transformations, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
4-methoxy-2,2,4-trimethylpentanal |
InChI |
InChI=1S/C9H18O2/c1-8(2,7-10)6-9(3,4)11-5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
LBGFJTLNXHVDBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(C)(C)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


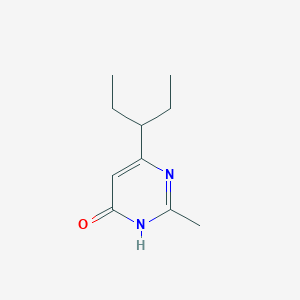



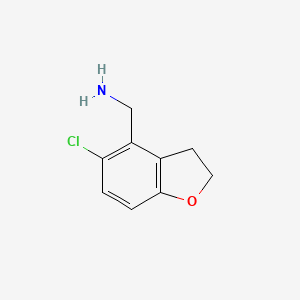
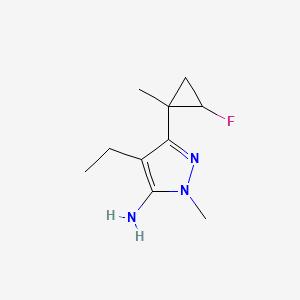
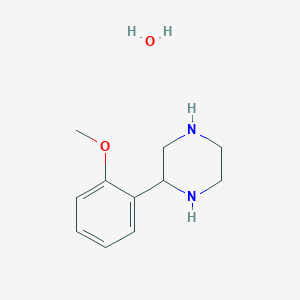

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B13337737.png)
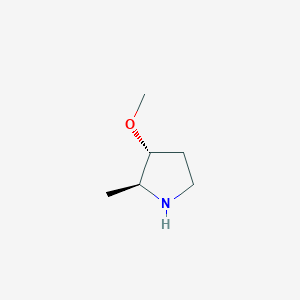
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13337739.png)
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol](/img/structure/B13337745.png)
